N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine is a complex compound characterized by its unique molecular structure and potential biological applications. This compound features a piperazine ring, an indole moiety, and an L-alanine backbone, making it an interesting subject for research in medicinal chemistry and pharmacology.
The compound is cataloged under the identifier Y043-2503 in chemical databases, indicating its relevance in screening for biological activity. The molecular formula is C19H24N4O4, with a molecular weight of 372.42 g/mol. The compound's structure can be represented using various chemical notation systems, including SMILES and InChI keys, which facilitate its identification and synthesis in laboratory settings .
N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine belongs to the class of piperazine derivatives. Piperazines are known for their diverse pharmacological properties, including antipsychotic, antidepressant, and anti-inflammatory effects. The incorporation of the indole structure suggests potential interactions with serotonin receptors, which are critical in mood regulation and other physiological processes.
The synthesis of N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine can be approached through several methodologies. One common method involves the acylation of piperazine derivatives with indole-based carboxylic acids or their activated forms (e.g., acid chlorides).
Technical Details:
The synthesis may also utilize multicomponent reactions such as the Ugi reaction to generate diverse piperazine-based compounds efficiently .
The molecular structure of N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine features:
Key structural data includes:
N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine can participate in various chemical reactions typical of amides and piperazine derivatives:
Technical Details:
These reactions highlight its versatility as a synthetic intermediate in drug development .
The mechanism of action for N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine is likely related to its interaction with neurotransmitter systems, particularly serotonin receptors due to the presence of the indole moiety.
Process:
Data from pharmacological studies will be essential to elucidate these mechanisms further.
N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine exhibits several notable physical properties:
Key chemical properties include:
These properties are crucial for understanding its behavior in biological systems and during synthesis .
N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine has potential applications in various scientific fields:
The systematic name N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine follows IUPAC conventions, precisely defining its atomic connectivity and stereochemistry. Breaking down the name:
Structural Domains and Properties:
Table 1: Key Structural Features and Functional Groups
Domain | Structural Component | Functional Role |
---|---|---|
Amino Acid | L-Alanine residue | Chirality, solubility, hydrogen bonding, bioisosterism for peptide-based drugs |
Linker | Piperazine-1,4-diyl | Conformational flexibility, metabolic stability enhancement |
Connector | Urea (–NHCONH–) | Hydrogen bond donor/acceptor capacity, rigidity modulation |
Indole Derivative | 3-(1H-Indol-3-yl)propanoyl | Hydrophobicity, aromatic interactions, GPCR/kinase target recognition |
This architecture classifies the compound as a peptide-heterocycle hybrid, specifically an L-alanyl urea conjugate of N-acylpiperazine. Its molecular formula (C19H23N5O4) and weight (385.42 g/mol) reflect this multifunctional design.
Piperazine-indole hybrids emerged in the late 1990s as kinase and neurotransmitter receptor modulators. Early work focused on simple N-arylpiperazines linked to indoles via alkyl chains, revealing dual 5-HT1A serotonin receptor affinity and monoamine transporter inhibition. The integration of amino acids, however, represents a strategic evolution toward peptidomimetic therapeutics with improved bioavailability and target specificity.
Milestones in Molecular Evolution:
Synthetic Advancements:The synthesis of N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine exemplifies modern coupling strategies:1. Fragment Preparation:- L-Alanine is N-Boc protected.- Indole-3-propionic acid is activated as an acyl chloride or N-hydroxysuccinimide ester.- Piperazine is mono-Boc protected.2. Stepwise Assembly:- Boc-piperazine reacts with Boc-alanine’s carboxyl group via carbodiimide-mediated coupling to form the urea linkage.- Deprotection liberates the piperazine nitrogen.- Indole-3-propionic acid couples to the free amine.
Table 2: Key Historical Hybrids and Design Innovations
Compound Class | Representative Structure | Therapeutic Target | Limitation Addressed |
---|---|---|---|
Alkyl-linked piperazine-indoles | 3-(2-Piperazin-1-ylethyl)-1H-indole | 5-HT1A receptors | Metabolic instability |
Amide-linked heterocycles | 1-(1H-Indole-3-carbonyl)piperazine | SERT inhibitors | Selectivity |
Amino acid conjugates (This work) | N-(Piperazin-1-ylcarbonyl)-L-alanine-indole | Targeted prodrugs, kinase leads | Solubility and transporter uptake |
This compound serves as a versatile scaffold in three key research domains: targeted prodrug delivery, kinase inhibition, and neurotherapeutic discovery. Its structural features address persistent challenges in drug design, particularly bioavailability and selectivity.
The L-alanine domain enables active transport via intestinal peptide transporters (PEPT1) or tumor-associated amino acid carriers. Patent EP2741782A1 demonstrates that similar L-alanyl-piperazine constructs serve as reversible linkers in antibody-drug conjugates (ADCs) and polymer-based prodrugs. The urea bond’s controlled hydrolysis facilitates targeted drug release, while the indole moiety enhances cellular uptake in malignancies overexpressing tryptophan transporters [5]. Current research explores conjugating cytotoxic agents (e.g., doxorubicin) to the indole nitrogen or alanine carboxylate.
Indole-piperazine hybrids exhibit potent kinase inhibitory activity. Modifications at the indole 3-position or piperazine nitrogens optimize binding to ATP pockets. The propanoyl spacer in this compound enhances flexibility for accessing deep hydrophobic pockets in kinases like VEGFR2 or PDGFR. Research focus includes:
Structure-Activity Relationship (SAR) studies prioritize:
Table 3: Current Research Applications and Key Findings
Research Domain | Design Strategy | Biological Outcome | Reference Model |
---|---|---|---|
ADC Linkers | Conjugation via alanine carboxylate | pH-dependent drug release in tumor microenvironments | EP2741782A1 [5] |
Kinase Inhibition | Indole C5 halogenation + acyl chain extension | VEGFR2 IC50 < 100 nM; reduced hERG binding | CID56226 analogs [4] |
Neurotherapeutic Screening | N-methylpiperazine variant | 5-HT6 receptor Ki = 12 nM; cognitive enhancement | Piperazine-urea clinical candidates |
Concluding Perspective
N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine exemplifies rational hybrid design in medicinal chemistry. Its integration of peptide-like elements, heterocyclic spacers, and bioactive aromatic systems addresses multiple pharmacokinetic and pharmacodynamic challenges. Ongoing research leverages its modular scaffold for developing targeted therapies, particularly in oncology and neurology, underscoring its significance in modern drug discovery paradigms.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8